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Compound of Interest

Compound Name: 2-Chloro-5-ethylphenol

Cat. No.: B141507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Chloro-5-ethylphenol (CAS No. 153812-97-6), a substituted phenolic compound of

interest in various chemical and pharmaceutical research domains. Due to the limited

availability of experimental spectra in public databases, this document focuses on high-quality

predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS). The information herein serves as a valuable reference for substance identification,

characterization, and quality control. Furthermore, detailed experimental protocols for acquiring

such data are provided, alongside a visual workflow of the spectroscopic analysis process.

Chemical Structure
IUPAC Name: 2-Chloro-5-ethylphenol Molecular Formula: C₈H₉ClO Molecular Weight: 156.61

g/mol SMILES: CCC1=CC(=C(C=C1)Cl)O

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Chloro-5-ethylphenol.
This data has been generated using validated computational models and should be used as a

reference. Experimental verification is recommended for definitive structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Chloro-5-ethylphenol (Solvent: CDCl₃, Frequency: 500

MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 d 1H H-6 (Aromatic)

~6.85 d 1H H-3 (Aromatic)

~6.70 dd 1H H-4 (Aromatic)

~5.50 s (broad) 1H -OH (Phenolic)

~2.60 q 2H -CH₂- (Ethyl)

~1.20 t 3H -CH₃ (Ethyl)

d: doublet, dd: doublet of doublets, q: quartet, t: triplet, s: singlet

Table 2: Predicted ¹³C NMR Data for 2-Chloro-5-ethylphenol (Solvent: CDCl₃, Frequency: 125

MHz)

Chemical Shift (δ) ppm Assignment

~152.0 C-1 (C-OH)

~140.0 C-5 (C-Ethyl)

~130.0 C-3 (Aromatic CH)

~122.0 C-2 (C-Cl)

~120.0 C-6 (Aromatic CH)

~115.0 C-4 (Aromatic CH)

~28.0 -CH₂- (Ethyl)

~15.0 -CH₃ (Ethyl)
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectroscopy Data for 2-Chloro-5-ethylphenol

Wavenumber (cm⁻¹) Intensity Assignment

~3600 - 3400 Broad O-H stretch (phenolic)

~3100 - 3000 Medium Aromatic C-H stretch

~2970 - 2850 Medium
Aliphatic C-H stretch (ethyl

group)

~1600, 1480 Strong C=C aromatic ring stretch

~1250 Strong C-O stretch (phenolic)

~820 Strong
C-H out-of-plane bend

(aromatic)

~750 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Chloro-5-ethylphenol (Electron Ionization -

EI)

m/z Ratio Relative Intensity (%) Assignment

156/158 High
[M]⁺ / [M+2]⁺ (isotopic pattern

of Cl)

141/143 Medium [M-CH₃]⁺ / [M-CH₃+2]⁺

128 Medium [M-C₂H₄]⁺

93 Low [M-C₂H₄-Cl]⁺

Experimental Protocols
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The following are generalized yet detailed methodologies for the key experiments required to

acquire the spectroscopic data for 2-Chloro-5-ethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-5-ethylphenol in 0.6-0.7

mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a spectral width of approximately 16

ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with a spectral width of approximately

250 ppm and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans

may be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, finely grind a small amount of 2-Chloro-5-
ethylphenol with dry potassium bromide (KBr). Press the mixture into a thin, transparent

pellet using a hydraulic press. Alternatively, for a liquid sample or a solution, a thin film can

be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹. A background spectrum (of the KBr pellet or salt plates) should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-Chloro-5-ethylphenol in a volatile

solvent (e.g., methanol or acetonitrile) into the mass spectrometer. This can be done via

direct infusion or through a gas chromatograph (GC-MS) for separation prior to analysis.
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Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the mass spectrum.

Mass Analysis: Acquire the mass spectrum using a quadrupole or time-of-flight (TOF) mass

analyzer over a mass-to-charge ratio (m/z) range of approximately 50-500.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Chloro-5-ethylphenol.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for 2-Chloro-
5-ethylphenol, which is invaluable in the absence of readily available experimental data. The

provided protocols offer a standardized approach for the experimental determination of its

spectroscopic properties. It is imperative to note that while predicted data offers significant

insights, experimental verification remains the gold standard for unequivocal structural

confirmation and characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-ethylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141507#2-chloro-5-ethylphenol-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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